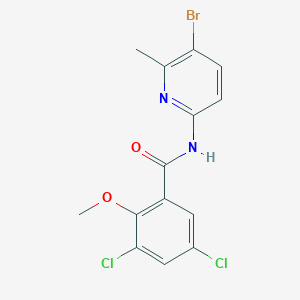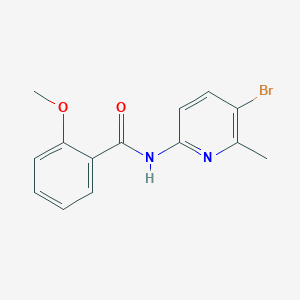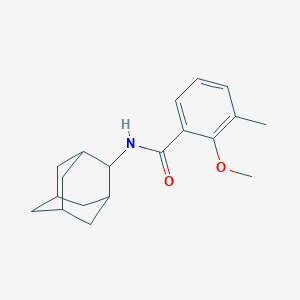![molecular formula C20H23ClN2O3 B244896 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, commonly known as CP-690,550, is a small molecule drug that has attracted significant attention from the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of immune cells.
Wirkmechanismus
CP-690,550 selectively inhibits N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, which is primarily expressed in immune cells. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, CP-690,550 can prevent the activation of downstream signaling pathways and the production of cytokines, leading to the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. In a rat model of adjuvant-induced arthritis, CP-690,550 significantly reduced joint inflammation and bone destruction. In a mouse model of colitis, CP-690,550 reduced inflammation and improved the histological score of colon tissue. CP-690,550 has also been shown to prevent the rejection of transplanted organs in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 is a potent and selective inhibitor of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, making it an ideal tool for studying the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in immune responses. However, CP-690,550 has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to maintain a stable concentration in animal models. CP-690,550 can also have off-target effects on other JAK family members, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
CP-690,550 has shown promising results in preclinical studies and clinical trials for various autoimmune diseases. However, there is still much to be explored regarding its potential therapeutic applications and mechanisms of action. Future research could focus on elucidating the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in various immune cell types and the effects of CP-690,550 on immune cell function. Additionally, further studies could investigate the potential use of CP-690,550 in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Synthesemethoden
CP-690,550 is synthesized through a multistep process involving the reaction of 3-amino-4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenol. The resulting compound is then reacted with pentanoyl chloride to form the final product, N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide is a critical enzyme in the signaling pathways of immune cells, and its inhibition by CP-690,550 can lead to the suppression of cytokine signaling and the reduction of inflammation. CP-690,550 has also been studied for its potential use in organ transplantation, as it can prevent the rejection of transplanted organs by suppressing the immune response.
Eigenschaften
Molekularformel |
C20H23ClN2O3 |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-8-19(24)22-16-6-5-7-17(12-16)23-20(25)13-26-18-10-9-15(21)11-14(18)2/h5-7,9-12H,3-4,8,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
SCVQYVBXDFBVFU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)